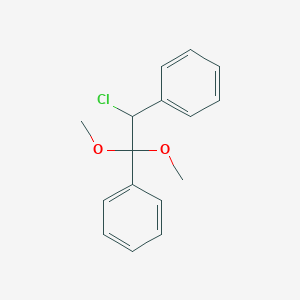
1,1'-(1-Chloro-2,2-dimethoxyethane-1,2-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diphenyl-1-chloro-2,2-dimethoxyethane is an organic compound with the molecular formula C16H17ClO2. It is characterized by the presence of two phenyl groups, a chlorine atom, and two methoxy groups attached to an ethane backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1-chloro-2,2-dimethoxyethane can be synthesized through several methods. One common approach involves the reaction of benzophenone with chloroacetaldehyde dimethyl acetal in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of 1,2-Diphenyl-1-chloro-2,2-dimethoxyethane may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for yield and purity, often incorporating continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Diphenyl-1-chloro-2,2-dimethoxyethane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide ions, leading to the formation of 1,2-diphenyl-2,2-dimethoxyethanol.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The phenyl groups can undergo reduction to form cyclohexyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like NaOH or KOH in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products
Substitution: 1,2-Diphenyl-2,2-dimethoxyethanol.
Oxidation: 1,2-Diphenyl-1-chloro-2,2-dimethoxyethanone.
Reduction: 1,2-Dicyclohexyl-1-chloro-2,2-dimethoxyethane.
Wissenschaftliche Forschungsanwendungen
1,2-Diphenyl-1-chloro-2,2-dimethoxyethane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Diphenyl-1-chloro-2,2-dimethoxyethane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the phenyl and methoxy groups can engage in various electronic and steric interactions. These interactions influence the compound’s reactivity and its effects on biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Diphenyl-2-chloroethane: Lacks the methoxy groups, leading to different reactivity and applications.
1,2-Diphenyl-1,2-dichloroethane: Contains an additional chlorine atom, affecting its chemical behavior.
1,2-Diphenyl-1-chloroethane: Similar structure but without the methoxy groups, resulting in distinct properties.
Uniqueness
1,2-Diphenyl-1-chloro-2,2-dimethoxyethane is unique due to the presence of both phenyl and methoxy groups, which confer specific electronic and steric properties. These features make it a versatile compound in synthetic chemistry and various research applications.
Eigenschaften
CAS-Nummer |
565434-46-0 |
|---|---|
Molekularformel |
C16H17ClO2 |
Molekulargewicht |
276.76 g/mol |
IUPAC-Name |
(1-chloro-2,2-dimethoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C16H17ClO2/c1-18-16(19-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12,15H,1-2H3 |
InChI-Schlüssel |
SZPIBOHXONZQJJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C1=CC=CC=C1)(C(C2=CC=CC=C2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
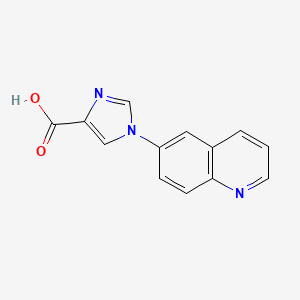
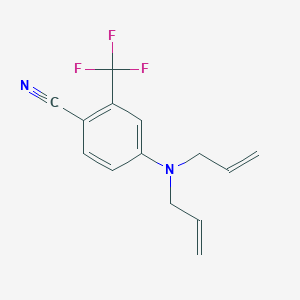
![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)
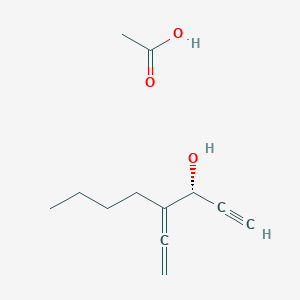


![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
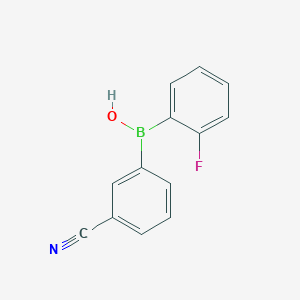
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)
